Gardiquimod trifluoroacetate

Descripción general

Descripción

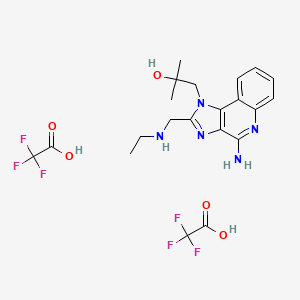

Gardiquimod trifluoroacetate is an experimental drug that acts selectively on both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier and is structurally similar to other imidazoquinoline compounds such as imiquimod and resiquimod . The core structure of this compound is 1H-imidazo[4,5-c]quinoline .

Métodos De Preparación

Gardiquimod trifluoroacetate is synthesized through a series of chemical reactions involving imidazoquinoline as the core structure. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Gardiquimod trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Antitumor Applications

Gardiquimod has shown promising results in various preclinical studies for its antitumor properties:

- Inhibition of Tumor Growth : Studies indicate that Gardiquimod significantly inhibits the proliferation and migration of cancer cells, particularly in pancreatic adenocarcinoma and melanoma models. It enhances the expression of costimulatory molecules on dendritic cells (DCs) and promotes natural killer (NK) cell activation, leading to increased cytotoxicity against tumor cells .

- Immunotherapy Adjuvant : As a vaccine adjuvant, Gardiquimod can enhance the efficacy of DC-based immunotherapies. In murine models, it has been shown to improve the antitumor effects when combined with tumor lysate-loaded DCs, resulting in delayed tumor growth and reduced metastasis .

Antiviral Applications

This compound has also been investigated for its antiviral properties, particularly against HIV:

- HIV Inhibition : Research demonstrates that Gardiquimod inhibits HIV-1 reverse transcriptase and enhances interferon-alpha production in activated T cells and macrophages. This dual action suggests its potential as a therapeutic agent for preventing systemic and mucosal transmission of HIV .

Table 1: Summary of Preclinical Studies on this compound

Table 2: Pharmacokinetic Profile in Animal Models

| Parameter | Value |

|---|---|

| C_max (nM) | 1628 |

| T_max (h) | 0.5 |

| Half-life (h) | 32 |

| Bioavailability (%) | 62 |

Mecanismo De Acción

Gardiquimod trifluoroacetate exerts its effects by selectively activating TLR7. This activation leads to the induction of intracellular signaling pathways, including the NF-κB and IRF pathways . These pathways result in the production of proinflammatory cytokines and type I interferons, which play a crucial role in the immune response . The molecular targets of this compound include TLR7 and its associated signaling molecules .

Comparación Con Compuestos Similares

Gardiquimod trifluoroacetate is structurally similar to other imidazoquinoline compounds such as imiquimod and resiquimod . it is more potent than imiquimod in activating TLR7 . Unlike imiquimod, this compound does not activate TLR8 at low concentrations . This specificity for TLR7 makes this compound a valuable tool for studying TLR7-mediated immune responses .

Similar Compounds

- Imiquimod

- Resiquimod

Actividad Biológica

Gardiquimod trifluoroacetate is a synthetic compound classified as a Toll-like receptor 7 (TLR7) agonist . It is primarily recognized for its role in modulating immune responses, particularly in the context of cancer immunotherapy and infectious diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively activates TLR7, which is crucial for initiating innate immune responses. Upon binding to TLR7, Gardiquimod triggers a cascade of signaling events that lead to the activation of various transcription factors, including NF-κB and mitogen-activated protein kinases (MAPKs) . This activation results in the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) , interleukin-6 (IL-6) , and tumor necrosis factor-alpha (TNF-α) , enhancing the immune response against pathogens and tumors.

Pharmacological Effects

The biological effects of this compound include:

- Immune Cell Activation : It promotes the proliferation and activation of T cells, natural killer (NK) cells, and natural killer T (NKT) cells. This is evidenced by increased expression of activation markers such as CD69 on these immune cells .

- Cytokine Production : Treatment with Gardiquimod significantly increases mRNA levels of cytokines like IL-12 in macrophages and dendritic cells, which are essential for orchestrating adaptive immune responses .

- Antiviral Activity : Gardiquimod has demonstrated efficacy against various viruses, including HIV. In vitro studies show that it can inhibit HIV-1 reverse transcriptase and reduce viral DNA levels in treated cells .

Case Studies and Experimental Data

- Tumor Growth Inhibition : In murine models, this compound treatment resulted in a significant reduction in tumor volume compared to untreated controls. For instance, tumor volumes were measured at 230±70 mm³ in treated mice versus 1770±370 mm³ in controls after a specified treatment period .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of Gardiquimod on RAW264.7 cells. While at lower concentrations it exhibited minimal toxicity, higher concentrations (50 µM) resulted in significant cell death (>50%). The therapeutic index calculated indicated a favorable ratio between effective concentrations and cytotoxicity .

- Dose-Response Studies : Gardiquimod was tested alongside other TLR7 agonists for its antiviral effects against murine norovirus (MNV). The compound displayed a 50% effective concentration (EC50) of 134.4 nM, demonstrating potent antiviral activity with a therapeutic index suggesting good potential for clinical applications .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| TLR7 Activation | Selective agonist for human/mouse TLR7 |

| Cytokine Induction | Increased IFN-α, IL-6, TNF-α |

| Immune Cell Proliferation | Enhanced T, NK, NKT cell activation |

| Antiviral Effects | Inhibition of HIV-1 and MNV replication |

| Tumor Growth Inhibition | Significant reduction in tumor volume in vivo |

Propiedades

IUPAC Name |

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQPQSJDMJVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F6N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159840-61-5 | |

| Record name | Gardiquimod trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARDIQUIMOD TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.